Cas no 6304-26-3 (Ethyl2-(pyridin-2-yl)ethylamine)

Ethyl2-(pyridin-2-yl)ethylamine structure
6304-26-3 structure
Product name:Ethyl2-(pyridin-2-yl)ethylamine
CAS No:6304-26-3
MF:C9H14N2
MW:150.22086
CID:516530
PubChem ID:80553

Ethyl2-(pyridin-2-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridineethanamine,N-ethyl-
    • N-ethyl-2-pyridin-2-ylethanamine
    • N-ethylpyridine-2-ethylamine
    • 2-(2-ethylaminoethyl)pyridine
    • 2-(N-ethyl-2-aminoethyl)pyridine
    • AC1L2ZNF
    • AC1Q31LO
    • AC1Q4X32
    • Aethyl-(2-[2]pyridyl-aethyl)-amin
    • ethyl-(2-[2]pyridyl-ethyl)-amine
    • ethyl-(2-pyridin-2-yl-ethyl)-amine
    • ethyl[2-(pyridin-2-yl)ethyl]amine
    • N-ethyl-2-(2-pyridyl)ethylamine
    • N-ethyl-N-(2-pyridin-2-ylethyl)amine
    • NSC42625
    • SureCN746674
    • UNII-M8V86PC83F
    • AKOS000236074
    • SCHEMBL746674
    • N-ETHYL-2-(PYRIDIN-2-YL)ETHYLAMINE
    • 2-[2-(ethylamino)ethyl]pyridine
    • EN300-53015
    • PYRIDINE, 2-(2-(ETHYLAMINO)ETHYL)-
    • Z138534138
    • N-ETHYL-2-PYRIDINEETHYLAMINE
    • ETHYL(2-(PYRIDIN-2-YL)ETHYL)AMINE
    • 2-(beta-Ethylaminoethyl)pyridine
    • 6304-26-3
    • DTXCID40134818
    • DB-337531
    • N-ETHYL-N-(2-(PYRIDIN-2-YL)ETHYL)AMINE
    • N-Ethyl-2-pyridineethanamine
    • M8V86PC83F
    • CS-0250972
    • G35582
    • NSC 42625
    • DTXSID40212327
    • NSC-42625
    • NS00035264
    • EINECS 228-607-8
    • 2-pyridineethanamine, n-ethyl-
    • Ethyl2-(pyridin-2-yl)ethylamine
    • MDL: MFCD00023542
    • Inchi: InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
    • InChI Key: IFZVQNMIQKLTKI-UHFFFAOYSA-N
    • SMILES: CCNCCC1=CC=CC=N1

Computed Properties

  • Exact Mass: 150.11582
  • Monoisotopic Mass: 150.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 93.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 24.9A^2

Experimental Properties

  • Density: 0.954
  • Boiling Point: 230.3°C at 760 mmHg
  • Flash Point: 93.1°C
  • Refractive Index: 1.506
  • PSA: 24.92
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

Ethyl2-(pyridin-2-yl)ethylamine Security Information

Ethyl2-(pyridin-2-yl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-53015-5.0g
ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3 95%
5g
$743.0 2023-06-18
TRC
E939543-500mg
Ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3
500mg
$ 115.00 2022-06-05
Enamine
EN300-53015-0.1g
ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3 95%
0.1g
$66.0 2023-06-18
Enamine
EN300-53015-0.05g
ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3 95%
0.05g
$64.0 2023-06-18
Aaron
AR003TPU-50mg
N-ethylpyridine-2-ethylamine
6304-26-3 95%
50mg
$83.00 2025-01-22
Aaron
AR003TPU-250mg
N-ethylpyridine-2-ethylamine
6304-26-3 95%
250mg
$152.00 2025-01-22
Aaron
AR003TPU-5g
N-ethylpyridine-2-ethylamine
6304-26-3 95%
5g
$1047.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321642-10g
Ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3 95%
10g
¥23776.00 2024-05-06
A2B Chem LLC
AB77382-5g
Ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3 95%
5g
$818.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321642-500mg
Ethyl[2-(pyridin-2-yl)ethyl]amine
6304-26-3 95%
500mg
¥3775.00 2024-05-06

Ethyl2-(pyridin-2-yl)ethylamine Related Literature

  • 1. Synthesis, magnetic, and structural characterization of di-μ-(benzyloxo)-bis[(2,2,6,6-tetramethylheptane-3,5-dionato)copper(II)]
    H. Eugene LeMay,Derek J. Hodgson,Pote Pruettiangkura,Leroy J. Theriot J. Chem. Soc. Dalton Trans. 1979 781
  • 2. Crystal and molecular structure of aquabis(2,2′-bipyridine)di-μ-hydroxo-sulphatodicopper(II) tetrahydrate
    Bernard F. Hoskins,Francis D. Whillans J. Chem. Soc. Dalton Trans. 1975 1267
  • 3. Crystal and molecular structure of an unsubstituted bis(phenoxo)-derivative of copper(II), the [{Cu(OPh)2(en)}2]·2PhOh dimer, with a ‘normal’ magnetic moment at room temperature
    Fausto Calderazzo,Fabio Marchetti,Giancarlo Dell'Amico,Giancarlo Pelizzi,Arturo Colligiani J. Chem. Soc. Dalton Trans. 1980 1419
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